(4-Chlorobutyl)(4-fluorobutyl) ether
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Overview
Description
(4-Chlorobutyl)(4-fluorobutyl) ether is an organic compound with the molecular formula C8H16ClFO It is characterized by the presence of both chlorine and fluorine atoms attached to butyl groups, linked by an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(4-fluorobutyl) ether typically involves the reaction of 4-chlorobutanol with 4-fluorobutanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of the alcohols are replaced by an ether linkage. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl)(4-fluorobutyl) ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include iodinated or brominated butyl ethers.
Oxidation: Products include butanones or butanal.
Reduction: Products include butanols.
Scientific Research Applications
(4-Chlorobutyl)(4-fluorobutyl) ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)(4-fluorobutyl) ether involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl ether: Similar structure but lacks the fluorine atom.
4-Fluorobutyl ether: Similar structure but lacks the chlorine atom.
Bis(4-chlorobutyl) ether: Contains two chlorine atoms but no fluorine.
Uniqueness
(4-Chlorobutyl)(4-fluorobutyl) ether is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H30Cl2F2O |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
8-chloro-4-(8-chloro-1-fluorooctan-4-yl)oxy-1-fluorooctane |
InChI |
InChI=1S/C16H30Cl2F2O/c17-11-3-1-7-15(9-5-13-19)21-16(10-6-14-20)8-2-4-12-18/h15-16H,1-14H2 |
InChI Key |
MXZMXTQLVPDVLC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(CCCF)OC(CCCCCl)CCCF |
Origin of Product |
United States |
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